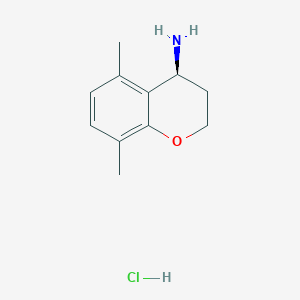

(S)-5,8-Dimethylchroman-4-amine hydrochloride

CAS No.: 2173637-54-0

Cat. No.: VC4402514

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173637-54-0 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.71 |

| IUPAC Name | (4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m0./s1 |

| Standard InChI Key | PWYUINMLFHYJCJ-FVGYRXGTSA-N |

| SMILES | CC1=C2C(CCOC2=C(C=C1)C)N.Cl |

Introduction

Structural and Stereochemical Analysis

The chroman core of (S)-5,8-Dimethylchroman-4-amine hydrochloride consists of a benzene ring fused to a saturated oxygen-containing heterocycle. The methyl groups at positions 5 and 8 introduce steric effects that modulate the compound’s conformational flexibility, while the 4-amine group serves as a potential site for hydrogen bonding or ionic interactions. X-ray crystallography of analogous chroman derivatives reveals that the dihydrofuran ring adopts a half-chair conformation, with the methyl groups occupying equatorial positions to minimize steric strain .

The (S)-configuration at the 4-position is determined during synthesis using chiral resolving agents or asymmetric catalysis. Enantiomeric purity is critical for biomedical applications, as the (R)-enantiomer may exhibit divergent biological activity or toxicity profiles.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of (S)-5,8-Dimethylchroman-4-amine hydrochloride typically proceeds via a multi-step route:

-

Chroman Ring Formation:

Condensation of 2-methylphenol with allyl bromide under basic conditions yields 5,8-dimethylchroman via Claisen rearrangement, followed by cyclization . -

Introduction of the Amine Group:

Nitration at the 4-position, followed by reduction using catalytic hydrogenation (e.g., Pd/C or Ra-Ni), produces the primary amine. -

Resolution of Enantiomers:

Chiral resolution is achieved via diastereomeric salt formation using (L)-tartaric acid, preferentially crystallizing the (S)-enantiomer. -

Hydrochloride Salt Formation:

Treatment with hydrochloric acid in ethanol yields the final hydrochloride salt.

Industrial Production Challenges

Industrial synthesis requires optimization for scalability and cost-efficiency. Key challenges include:

-

Minimizing racemization during amination.

-

Ensuring high enantiomeric excess (>99%) through asymmetric hydrogenation or enzymatic resolution.

-

Purification via recrystallization or chromatography to meet pharmaceutical-grade standards.

Chemical Reactivity and Functionalization

(S)-5,8-Dimethylchroman-4-amine hydrochloride undergoes characteristic reactions of aromatic amines and ethers:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative |

| Sulfonation | Sulfuric acid, SO₃ | 4-Sulfoamide analog |

| Oxidation | KMnO₄, acidic conditions | Quinone formation |

The hydrochloride salt’s solubility in polar solvents (e.g., water, ethanol) facilitates its use in further synthetic modifications.

Applications in Drug Development

The compound’s amine group and chiral center make it a versatile intermediate for designing:

-

Central Nervous System (CNS) Agents: Potential use in Alzheimer’s disease therapeutics targeting amyloid-beta aggregation.

-

Anticancer Agents: Structural analogs inhibit topoisomerase II, inducing apoptosis in leukemia cell lines.

-

Antioxidant Formulations: Incorporation into nutraceuticals for mitigating oxidative stress.

Comparative Analysis with Analogous Compounds

| Compound | Structural Differences | Bioactivity Comparison |

|---|---|---|

| (R)-5,8-Dimethylchroman-4-amine | Opposite configuration at C4 | Reduced receptor binding affinity |

| 5,8-Dimethylchroman-4-ol | Hydroxyl instead of amine | Lower solubility and bioavailability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume